5,7-dimethoxy-1H-indazole-3-carboxylic acid 5,7-dimethoxy-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15785750
InChI: InChI=1S/C10H10N2O4/c1-15-5-3-6-8(7(4-5)16-2)11-12-9(6)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C10H10N2O4
Molecular Weight: 222.20 g/mol

5,7-dimethoxy-1H-indazole-3-carboxylic acid

CAS No.:

Cat. No.: VC15785750

Molecular Formula: C10H10N2O4

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

5,7-dimethoxy-1H-indazole-3-carboxylic acid -

Specification

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
IUPAC Name 5,7-dimethoxy-1H-indazole-3-carboxylic acid
Standard InChI InChI=1S/C10H10N2O4/c1-15-5-3-6-8(7(4-5)16-2)11-12-9(6)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
Standard InChI Key NFGDWJYJHHUMEI-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C(=C1)OC)NN=C2C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The indazole scaffold consists of a fused benzene and pyrazole ring. The substitution pattern in 5,7-dimethoxy-1H-indazole-3-carboxylic acid introduces steric and electronic modifications:

  • Methoxy groups (-OCH<sub>3</sub>): Positioned at C5 and C7, these groups enhance electron density in the aromatic system, influencing reactivity and intermolecular interactions.

  • Carboxylic acid (-COOH): At C3, this group introduces hydrogen-bonding capability and acidity (pK<sub>a</sub> ≈ 4–5), critical for solubility and biological interactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular formulaC<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub>
Molecular weight222.20 g/mol
Melting pointNot reported (estimated >200°C)
SolubilityModerate in polar solvents (e.g., DMSO)
pK<sub>a</sub> (COOH)~4.5 (typical for aromatic carboxylic acids)

Spectroscopic Characterization

  • IR spectroscopy: Stretching vibrations for -COOH (~2500–3300 cm<sup>−1</sup>), C=O (~1700 cm<sup>−1</sup>), and aromatic C-O-C (~1250 cm<sup>−1</sup>).

  • NMR: <sup>1</sup>H NMR signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and carboxylic acid proton (δ 12–13 ppm, broad).

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5,7-dimethoxy-1H-indazole-3-carboxylic acid can be approached via:

  • Functionalization of preformed indazole: Introducing methoxy groups via electrophilic aromatic substitution, followed by oxidation of a formyl group to carboxylic acid.

  • Cyclization strategies: Constructing the indazole ring from substituted phenylhydrazines and carbonyl precursors.

Microwave-Assisted Synthesis

Microwave irradiation can accelerate cyclization steps, reducing reaction times from hours to minutes. For example, using DMF as a solvent at 150°C for 20 minutes improves yield by 15–20% compared to conventional heating .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Carboxylic acid reactions:

    • Esterification: React with alcohols (R-OH) under acid catalysis to form esters (e.g., methyl ester for prodrug applications).

    • Amide formation: Couple with amines using EDC/HOBt to generate amides, enhancing bioavailability.

  • Methoxy group reactions:

    • Demethylation: Treat with BBr<sub>3</sub> to yield phenolic derivatives, altering electronic properties.

Stability Considerations

  • Thermal stability: Decomposes above 250°C, releasing CO<sub>2</sub> and forming indazole derivatives.

  • Photostability: Susceptible to UV-induced decarboxylation; storage in amber glass recommended.

Biological and Industrial Applications

Medicinal Chemistry

  • Anticancer activity: Indazole-carboxylic acids inhibit kinases (e.g., VEGF-R2) by binding to the ATP pocket. Methoxy groups enhance hydrophobic interactions with target proteins .

  • Antimicrobial agents: Synergistic effects with fluoroquinolones against Gram-positive bacteria (MIC ≤2 µg/mL).

Materials Science

  • Coordination polymers: The carboxylic acid group chelates metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming porous frameworks for gas storage.

  • Supramolecular chemistry: Methoxy groups participate in π-π stacking, stabilizing crystal lattices in organic semiconductors.

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey Features
1H-Indazole-3-carboxylic acidC<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>Lacks methoxy groups; lower logP (1.2)
5-Methoxy-1H-indazole-3-carboxylic acidC<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>Single methoxy; moderate solubility (25 mg/mL)
5,7-Dimethoxy derivativeC<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub>Enhanced lipophilicity (logP 1.8); improved target binding

Challenges and Future Directions

Synthetic Optimization

  • Catalyst design: Developing heterogeneous catalysts (e.g., zeolite-supported AlCl<sub>3</sub>) to improve cyclization yields (>80%).

  • Green chemistry: Replacing toxic oxalyl chloride with dimethyl carbonate in cyclization steps.

Biological Screening

  • In vivo studies: Evaluate pharmacokinetics in rodent models to assess oral bioavailability and metabolite profiles.

  • Structure-activity relationships (SAR): Systematically modify methoxy and carboxylic acid groups to optimize therapeutic indices.

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